3-(4-Fluorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide
Overview
Description
3-(4-Fluorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide is a synthetic organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a fluorophenyl group, a pyridyl group, and a carboxamide group attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide typically involves the following steps:
Formation of the Oxirane Ring: The oxirane ring can be formed through an epoxidation reaction of an appropriate alkene precursor using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Pyridyl Group: The pyridyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl and pyridyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenated reagents, organometallic reagents.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring may yield diols, while reduction of the carboxamide group may yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving oxirane and carboxamide groups.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The oxirane ring may act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide: Similar structure with a chlorine atom instead of fluorine.
3-(4-Methylphenyl)-2-(2-pyridyl)oxirane-2-carboxamide: Similar structure with a methyl group instead of fluorine.
3-(4-Nitrophenyl)-2-(2-pyridyl)oxirane-2-carboxamide: Similar structure with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide may impart unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-pyridin-2-yloxirane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-10-6-4-9(5-7-10)12-14(19-12,13(16)18)11-3-1-2-8-17-11/h1-8,12H,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXUZNQDFMJVOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2(C(O2)C3=CC=C(C=C3)F)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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